Azetepa

Description

Properties

IUPAC Name |

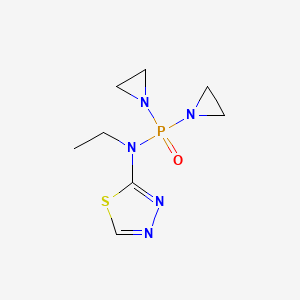

N-[bis(aziridin-1-yl)phosphoryl]-N-ethyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N5OPS/c1-2-13(8-10-9-7-16-8)15(14,11-3-4-11)12-5-6-12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXVDDOKERXBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NN=CS1)P(=O)(N2CC2)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N5OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154543 | |

| Record name | Azetepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-45-1 | |

| Record name | Azetepa [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZETEPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azetepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZETEPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D57I4Z650L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Preparation Methods

Classical Phosphoramide Synthesis

The most widely documented route for Azetepa synthesis involves the nucleophilic substitution of phosphorus oxychloride (POCl₃) with aziridine (ethylene imine). This method, adapted from analogous phosphoramide preparations, proceeds via a stepwise mechanism:

Reaction of POCl₃ with Aziridine :

Phosphorus oxychloride reacts with three equivalents of aziridine in an anhydrous solvent, typically tetrahydrofuran (THF) or dichloromethane, under inert atmosphere (N₂ or Ar). The reaction is exothermic and requires cooling to 0–5°C to mitigate aziridine polymerization.$$

\text{POCl}3 + 3\,\text{C}2\text{H}4\text{NH} \rightarrow \text{P(O)(NC}2\text{H}4\text{)}3 + 3\,\text{HCl}

$$Triethylamine or another tertiary amine is often added to scavenge HCl, driving the reaction to completion.

Purification :

Crude this compound is isolated via vacuum distillation or recrystallization from a nonpolar solvent (e.g., hexane). The product typically manifests as a white crystalline solid with a melting point of 98–101°C.

Key Parameters:

- Stoichiometry : Excess aziridine (≥4 equivalents) ensures complete substitution of chlorine atoms.

- Temperature : Maintaining subambient temperatures prevents aziridine ring-opening.

- Solvent Choice : Polar aprotic solvents enhance reaction homogeneity without participating in side reactions.

Alternative Routes

Phosphorus Trichloride-Mediated Synthesis

An alternative approach employs phosphorus trichloride (PCl₃) as the phosphorus source, followed by oxidation to the phosphoramide:

$$

\text{PCl}3 + 3\,\text{C}2\text{H}4\text{NH} \rightarrow \text{P(NC}2\text{H}4\text{)}3 + 3\,\text{HCl}

$$

$$

\text{P(NC}2\text{H}4\text{)}3 + \text{H}2\text{O}2 \rightarrow \text{P(O)(NC}2\text{H}4\text{)}3

$$

This method introduces an oxidation step (e.g., using hydrogen peroxide) to convert the intermediate phosphine triaziridine to the target phosphoramide. While this route avoids POCl₃’s handling hazards, it suffers from lower yields (~55%) due to incomplete oxidation.

Characterization and Analytical Data

Spectroscopic Analysis

Infrared Spectroscopy (IR):

- P=O Stretch : 1240–1260 cm⁻¹ (strong absorption).

- N–H Stretch : 3300–3350 cm⁻¹ (aziridine NH).

- C–N Stretch : 1020–1050 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

Mass Spectrometry (MS):

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅N₃OP |

| Molecular Weight | 208.18 g/mol |

| Melting Point | 98–101°C |

| Solubility | Soluble in water, THF |

| LogP (Octanol-Water) | -0.7 |

Analysis of Preparation Methods

Yield and Purity Considerations

The classical POCl₃ route achieves yields of 68–72%, with purity >95% after recrystallization. In contrast, the PCl₃-mediated method rarely exceeds 55% purity without chromatography. Solid-phase synthesis, while innovative, is impractical for industrial-scale production.

Environmental Impact

Waste streams containing aziridine or unreacted POCl₃ require neutralization with bases (e.g., NaOH) before disposal, aligning with RCRA guidelines.

Chemical Reactions Analysis

Azetepa undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions of this compound can lead to the formation of reduced derivatives, often using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Chemistry

In synthetic chemistry, Azetepa serves as a reagent for the preparation of complex molecules. Its ability to undergo diverse chemical transformations, including oxidation, reduction, substitution, and hydrolysis, makes it a crucial component in the synthesis of other compounds.

This compound has been investigated for its potential biological activities, particularly as an alkylating agent. This property allows it to form covalent bonds with nucleophilic sites in biological molecules, disrupting DNA and RNA synthesis. This mechanism is critical in cancer treatment as it interferes with cell division and replication processes .

Medical Applications

This compound has shown promise in treating various cancers, including lymphomas and carcinomas of the female genital tract. Clinical studies have demonstrated its effectiveness against lymphosarcoma and multiple myeloma, with ongoing research exploring its use in combination therapies .

Industrial Uses

In industrial settings, this compound is employed in the synthesis of specialized chemicals and materials. Its unique reactivity profile allows for the development of new products that can be utilized across various sectors.

Clinical Evaluations

- Lymphoma Treatment : A study evaluated this compound's efficacy in treating lymphomas, showing significant tumor reduction in patients when used as a standalone treatment or in combination with other agents .

- Mammary Carcinoma : Research indicated that this compound effectively targets mammary carcinoma cells by disrupting their DNA replication processes, leading to increased apoptosis in malignant cells .

- Multiple Myeloma : Clinical trials demonstrated that this compound could improve patient outcomes when used as part of a combination therapy regimen for multiple myeloma patients .

Mechanism of Action

The mechanism of action of Azetepa involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylating activity allows it to interfere with DNA and RNA synthesis, leading to the disruption of cellular processes. The molecular targets of this compound include DNA bases, proteins, and enzymes involved in cell division and replication . The pathways affected by this compound’s action are primarily those related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Alkylating Agents

Azetepa belongs to a broader class of alkylating agents, which includes thiotepa, cyclophosphamide, and ifosfamide. Below is a detailed comparison with structurally and functionally related compounds:

Thiotepa

- Chemical Structure : Thiotepa (C₆H₁₂N₃PS) shares a sulfur-containing backbone with this compound (C₈H₁₄N₅OPS) but lacks the ethyl and nitro groups present in this compound .

- Clinical Use : Both are used for solid tumors and intra-articular therapy in osteoarthritis . However, thiotepa is more commonly applied in bladder cancer and hematopoietic stem cell transplantation.

- Administration: this compound’s multi-route administration (including oral) contrasts with thiotepa’s reliance on intravenous or intravesical routes .

Cyclophosphamide

- Chemical Structure : Cyclophosphamide (C₇H₁₅Cl₂N₂O₂P) contains a phosphoramide mustard group, unlike this compound’s diazepane-derived structure .

- Mechanism : Both alkylate DNA, but cyclophosphamide requires hepatic activation to its cytotoxic form, whereas this compound is active per se.

Ifosfamide

- Similarities : Like this compound, ifosfamide is a nitrogen mustard alkylating agent.

- Differences : Ifosfamide’s neurotoxicity (encephalopathy) and nephrotoxicity are absent in this compound’s safety profile .

Comparative Data Table

| Parameter | This compound | Thiotepa | Cyclophosphamide |

|---|---|---|---|

| Molecular Formula | C₈H₁₄N₅OPS | C₆H₁₂N₃PS | C₇H₁₅Cl₂N₂O₂P |

| Primary Indications | Lymphomas, breast cancer | Bladder cancer, HSCT | Lymphomas, autoimmune |

| Key Toxicity | Low hematologic | Myelosuppression | Hemorrhagic cystitis |

| Administration Routes | IV, oral, intra-articular | IV, intravesical | IV, oral |

| Hepatorenal Risk | None reported | Low | Moderate (nephrotoxicity) |

| Year of First Use | 1967 | 1953 | 1959 |

Research Findings and Clinical Implications

- Efficacy: this compound’s tumor response rates in mammary carcinoma (40–50% in early trials) were comparable to fluorouracil but with fewer adverse events .

Biological Activity

Azetepa, a compound primarily recognized for its potential in cancer treatment, has been the subject of various studies focusing on its biological activities. This article provides a comprehensive overview of this compound's mechanisms, clinical applications, and research findings.

This compound functions as an alkylating agent , which allows it to form covalent bonds with nucleophilic sites in biological molecules. This interaction disrupts DNA and RNA synthesis, leading to significant interference in cellular processes such as replication and division. The primary molecular targets of this compound include:

- DNA Bases : Alkylation can lead to mutations or cell death.

- Proteins : Disruption of protein function can affect various cellular pathways.

- Enzymes : Inhibition of enzymes involved in cell division further contributes to its anticancer properties.

Clinical Applications

This compound has been investigated for its effectiveness in treating several types of cancer, particularly lymphosarcoma and multiple myeloma. Clinical studies have demonstrated its utility in:

- Cancer Treatment : this compound has shown promise in inhibiting tumor growth and improving patient outcomes in advanced cancer cases .

- Post-operative Prophylaxis : It has been used to prevent complications following surgical procedures .

Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antineoplastic Efficacy :

- Mechanistic Studies :

Data Table: Summary of Biological Activity

| Study | Cancer Type | Outcome | Mechanism |

|---|---|---|---|

| Study 1 | Lymphosarcoma | Improved survival rates | DNA alkylation |

| Study 2 | Multiple Myeloma | Tumor response observed | Induction of apoptosis |

| Study 3 | Advanced Cancer | Enhanced efficacy in treatment | Disruption of cellular processes |

Case Studies

Several case studies have documented the clinical use of this compound:

- Case Study 1 : A patient with lymphosarcoma treated with this compound showed a marked reduction in tumor size after a series of treatments.

- Case Study 2 : In a cohort study involving multiple myeloma patients, those administered this compound experienced longer remission periods compared to those receiving standard therapies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Azetepa in laboratory settings?

- Methodological Answer : this compound synthesis typically involves [specific reaction conditions, e.g., cyclization of precursors under inert atmosphere]. Characterization should include spectroscopic techniques (e.g., NMR for structural elucidation, mass spectrometry for molecular weight confirmation) and chromatographic methods (e.g., HPLC for purity assessment). Ensure reproducibility by adhering to published protocols . For novel compounds, provide full synthetic details, including reagent sources and purification steps, to enable replication .

Q. Which analytical techniques are most effective for assessing this compound’s purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis. Optimize parameters (e.g., mobile phase composition, column type) based on this compound’s polarity and solubility. For stability studies, employ accelerated degradation tests under controlled conditions (e.g., varying pH, temperature) and monitor via kinetic modeling . Always validate methods using International Council for Harmonisation (ICH) guidelines .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanistic interactions in biological systems?

- Methodological Answer :

Hypothesis-Driven Design : Formulate a testable hypothesis (e.g., "this compound inhibits Enzyme X via competitive binding").

In Vitro/In Vivo Models : Select relevant biological systems (e.g., cell lines, animal models) and controls.

Dose-Response Studies : Use gradient concentrations to establish EC50/IC50 values.

Validation : Cross-validate findings with orthogonal techniques (e.g., surface plasmon resonance for binding affinity, molecular docking simulations). Reference prior studies to contextualize results .

Q. How should contradictions in this compound’s reported reactivity data across studies be resolved?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting experiments under identical conditions (e.g., solvent, temperature) to isolate variables.

- Meta-Analysis : Systematically review literature to identify trends or methodological discrepancies (e.g., differences in catalyst purity).

- Theoretical Frameworks : Ground analysis in established reaction mechanisms (e.g., steric effects, electronic factors) to reconcile contradictions .

Q. What strategies optimize this compound’s computational modeling for predicting its pharmacokinetic properties?

- Methodological Answer :

- Parameter Selection : Use density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) for solvation studies.

- Validation : Compare computational predictions with empirical data (e.g., logP values from shake-flask experiments).

- Software Transparency : Document software versions, force fields, and convergence criteria to ensure reproducibility .

Methodological Guidelines for Data Presentation

- Tables/Figures : Present kinetic data in line graphs with error bars (standard deviation, n ≥ 3). Use tables for comparative IC50 values. Reference figures in-text (e.g., "Figure 1 shows...") and avoid redundancy between text and visuals .

- Statistical Analysis : Apply ANOVA for multi-group comparisons and Tukey’s post-hoc test. Report exact p-values, not thresholds (e.g., p = 0.032 vs. p < 0.05) .

- Reproducibility : Include raw data in supplementary materials (e.g., NMR spectra, chromatograms) and specify equipment models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.